![molecular formula C17H10ClFN4O3S B2436554 methyl 2-((3-chloro-4-fluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate CAS No. 946330-43-4](/img/structure/B2436554.png)
methyl 2-((3-chloro-4-fluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-((3-chloro-4-fluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate” is a complex organic compound that contains several functional groups and rings, including a thiadiazole ring and a quinazoline ring. Thiadiazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the thiadiazole moiety .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions. While specific synthesis methods for this compound were not found in the literature, thiadiazole derivatives are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiadiazole ring and a quinazoline ring. These rings are part of a larger structure that includes other functional groups. The presence of the thiadiazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiadiazoles are known to participate in a wide range of reactions, owing to their mesoionic nature . They are able to cross cellular membranes and interact strongly with biological targets .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. Thiadiazoles are known for their relatively good liposolubility, which is most likely attributed to the presence of the sulfur atom .Scientific Research Applications
Synthesis and Characterization
- Methyl 2-((3-chloro-4-fluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate belongs to a class of compounds synthesized through various chemical reactions. For instance, 3-Amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones were converted into 2-aryl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-ones using carboxylic acids and POCl3 (Britsun, Esipenko, & Lozinskii, 2006).
Biological Activity
- These compounds have been explored for various biological activities. For example, a series of quinoline associated 1,3,4-thiadiazolo pyrimidin derivatives developed using 4-amino-8-fluoro-quinoline-3-carboxylic acid ethyl ester were tested for their antibacterial ability towards different microorganisms (Valluri, Viswanath, Raju, Rajasekher, & Dasu, 2017).
- Another study reported the synthesis and characterization of various thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-Ones, which were screened for antipsychotic and anticonvulsant activities (Kaur, Saxena, & Kumar, 2010).
Potential Pharmaceutical Applications
- Some derivatives of this compound class demonstrate significant anti-inflammatory and antinociceptive activities, indicating potential for pharmaceutical applications. For instance, certain thiazolo [3,2-a] pyrimidine derivatives showed significant anti-inflammatory and antinociceptive activities in preclinical models (Alam, Khan, Siddiqui, & Ahsan, 2010).
Chemical Transformations
- The compound class also includes novel heterocyclic systems from isatoic anhydrides. These compounds have been synthesized and characterized for their potential use in various chemical transformations (Sunder & Peet, 1979).
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Thiadiazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities .
Properties
IUPAC Name |
methyl 2-(3-chloro-4-fluoroanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN4O3S/c1-26-15(25)8-2-4-10-13(6-8)21-17-23(14(10)24)22-16(27-17)20-9-3-5-12(19)11(18)7-9/h2-7H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTKUALBPQTBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-yl}adamantane-1-carboxamide](/img/structure/B2436472.png)
![1'-Ethyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2436473.png)
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B2436475.png)

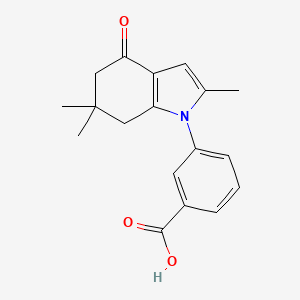
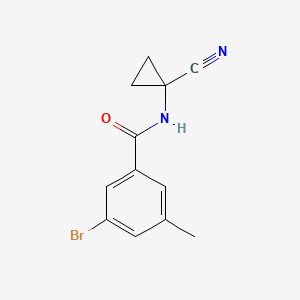

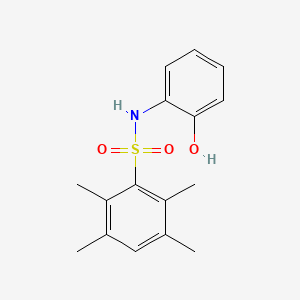
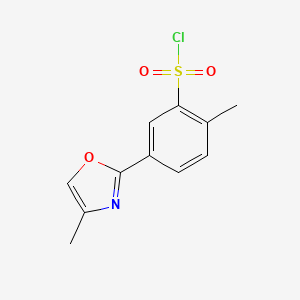
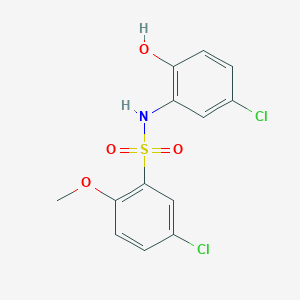
![methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2436487.png)
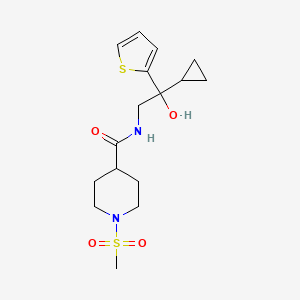
![3-methyl-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2436491.png)
